4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, with an amino group and a carboxylic acid functional group at specific positions. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and as a scaffold for drug development.
This compound can be classified as an amino acid derivative and a heterocyclic compound. It is often referenced in the context of pharmaceutical research, particularly related to its role as an inhibitor of phosphodiesterases (PDEs) and other enzymes involved in various biological pathways. The chemical structure can be denoted by the molecular formula and has been cataloged in databases such as PubChem .
The synthesis of 4-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methodologies, including:
These synthetic routes often emphasize efficiency and yield optimization, with some methods reporting yields exceeding 80% under optimal conditions.
The molecular structure of 4-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid consists of a pyrazole ring fused to a pyridine ring, with an amino group at the 4-position and a carboxylic acid at the 3-position. The structural representation is critical for understanding its reactivity and potential interactions in biological systems.
The compound's three-dimensional conformation plays a significant role in its biological activity, influencing how it interacts with target enzymes or receptors.
4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions:
These reactions are essential for developing new compounds with specific biological activities.
The mechanism of action for 4-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signaling pathways related to cell proliferation, apoptosis, and inflammation.
Understanding the precise molecular interactions at play requires detailed studies involving kinetic assays and structural biology techniques.
The physical properties of 4-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature influences.
4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and synthetic tractability. Early research focused on its core structure as a purine bioisostere, leveraging its ability to mimic nucleobase interactions in biological systems. This analogy spurred investigations into kinase inhibition, where the scaffold’s planar geometry facilitates ATP-binding site interactions [5] [6]. By the early 2000s, derivatives demonstrated nanomolar-level activity against diverse targets, establishing the scaffold as a critical pharmacophore in targeted therapy design.
A significant milestone was the discovery of pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) as potent antitubercular agents. Derivatives bearing diaryl side chains exhibited exceptional activity against drug-resistant Mycobacterium tuberculosis strains, with MIC values as low as <0.002 µg/mL against both H37Rv and rifampicin-resistant (rRMP) strains. Compound 6j (Table 1) notably reduced bacterial burden in vivo with 41% oral bioavailability, highlighting the scaffold’s drug-like properties [2]. Concurrently, research identified IRAK4 modulators featuring this core for inflammatory and autoimmune diseases, with substitutions at C5/C7 positions optimizing kinase selectivity . The structural evolution of key derivatives underscores this progression:
Table 1: Structural Evolution of Bioactive Pyrazolo[1,5-a]pyridine Derivatives
Compound | Structural Features | Biological Activity | Reference |
---|---|---|---|
4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid | C3-carboxylic acid, C4-amino group | Synthetic intermediate for antitubercular PPAs; CAS 1303968-10-6 (MW: 177.16, Formula: C₈H₇N₃O₂) | [1] [3] |
PPA derivative 6j | 2-Me-5-OMe core; diaryl side chain | MIC <0.002 µg/mL vs. H37Rv Mtb; in vivo efficacy | [2] |
Sulfonamide-fused derivative | Pyrazolo[1,5-a]pyridine linked to sulfonamide | Antiproliferative activity via crystal structure-guided design | [8] |
Recent innovations include sulfonamide-containing derivatives that exploit hydrogen-bonding networks for enhanced target engagement. Crystallographic studies confirm rigid fused-ring conformations ideal for protein binding, enabling applications in oncology and infectious diseases [8]. This trajectory—from simple heterocycles to complex, target-specific agents—demonstrates the scaffold’s adaptability in addressing evolving drug discovery challenges.
The pyrazolo[1,5-a]pyridine core serves as a strategic bioisostere for purines and other nitrogen-rich heterocycles due to its electronic distribution and hydrogen-bonding capabilities. Its bicyclic aromatic system allows for tautomerism analogous to 1H-pyrazolo[3,4-b]pyridines, which preferentially adopt the 1H-tautomer for enhanced aromatic stabilization (37.03 kJ/mol energy difference) [5]. This stability enables mimicry of adenine-guanine interactions in kinase ATP pockets, with C3-carboxamide groups replicating purine N1/N3 hydrogen-bonding patterns [6].
The 4-amino-3-carboxylic acid substituent (Fig 1A) introduces key pharmacophoric elements:
Fig 1: Bioisosteric Analogies
(A) 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ┌─────────────┐ │ N │ O │ / \\ │ // │ / \\N │ - OH ↔ Purine core (e.g., adenine) ││ │-NH₂ │ \\ │ \\ / │ O⁻ │ N─N │ └─────────────┘ (B) Functional equivalence to: - Pyrazolo[3,4-d]pyrimidines: Kinase inhibition profile - Benzimidazoles: Antimicrobial pharmacophore alignment
This structural duality enables dual-target engagement, exemplified by derivatives inhibiting both EGFR and B-Raf kinases for oncology applications. The C3-carboxylic acid group permits amide coupling to diversify into prodrugs (e.g., ethyl ester prodrugs, CAS discontinued [3]), while the C4-amino group supports Schiff base formation or metallocomplexation [8]. Notably, fused systems incorporating sulfonamide groups exploit additional hydrogen-bonding vectors (Fig 1B), enhancing affinity for enzymes like carbonic anhydrase or bacterial dihydropteroate synthase [8].
Hirshfeld surface analyses confirm these analogies, revealing that:
Table 2: Hydrogen-Bonding Patterns vs. Bioactive Heterocycles
Heterocycle | Key H-Bond Donors/Acceptors | Pyrazolo[1,5-a]pyridine Equivalence |
---|---|---|
Purines (Adenine) | N1-H, N9-H, C6-NH₂ | N1-H, C3-COOH, C4-NH₂ |
Pyrazolo[3,4-d]pyrimidine | N2-H, C4-NH₂, N7 | N2-H (tautomer), C4-NH₂, N5 |
Benzimidazole | N1-H, N3 | N2-H, Ring nitrogen atoms |
Such mimicry extends beyond kinases to antimicrobial targets. For example, the anti-TB activity of PPAs derives partly from their resemblance to nicotinamide cofactors in M. tuberculosis metabolism, where the pyridine nitrogen coordinates with metal ions in essential enzymes [2] [6]. This multifunctional adaptability positions the scaffold as a versatile template for polypharmacology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1